(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid
Beschreibung
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H9Br2ClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of bromine, chlorine, and methyl groups on the phenyl ring
Eigenschaften
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHEXOBZOOVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Formation of Aryloxyacetic Acid Intermediate
The synthesis begins with the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol (substituted phenol) and monochloroacetic acid under alkaline conditions. Sodium hydroxide or potassium hydroxide serves as the base, facilitating the deprotonation of the phenol to enhance its nucleophilicity. The phenol’s oxygen attacks the electrophilic carbon of monochloroacetic acid, displacing the chloride ion and forming the aryloxyacetic acid intermediate.
Key reaction parameters include:
- Solvent : Water or alcohols (e.g., ethanol), with water yielding higher efficiency due to better solubility of ionic intermediates.
- Temperature : 110–150°C under reflux, which accelerates the reaction while minimizing side products.
- Reaction Time : 1–3 hours, depending on the base strength and solvent polarity.
The reaction proceeds via the following mechanism:
$$
\text{Phenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{Base}} \text{ArOCH}2\text{COOH} + \text{HCl}
$$
where Ar represents the substituted aryl group.
Step 2: Conversion to Acyl Chloride
The aryloxyacetic acid intermediate is treated with thionyl chloride (SOCl$$_2$$) to form the corresponding acyl chloride. This step activates the carboxylic acid for subsequent nucleophilic acyl substitution. The reaction is typically conducted under anhydrous conditions, either without solvent or in inert solvents like toluene.
Critical factors for this step:
- Stoichiometry : Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion.
- Temperature : Room temperature to 50°C, avoiding decomposition of heat-sensitive intermediates.
- Byproduct Removal : Gaseous SO$$_2$$ and HCl are evacuated to drive the reaction to completion.
The reaction is summarized as:
$$
\text{ArOCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{ArOCH}2\text{COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Step 3: Final Product Formation
The acyl chloride undergoes further reactions depending on the target derivative. For the free acid form, hydrolysis under controlled acidic or basic conditions yields this compound. Alternatively, coupling with amines or alcohols produces amides or esters, respectively.
For hydrolysis:
$$
\text{ArOCH}2\text{COCl} + \text{H}2\text{O} \rightarrow \text{ArOCH}_2\text{COOH} + \text{HCl}
$$
This step is typically performed in aqueous tetrahydrofuran (THF) or dichloromethane at 0–25°C to prevent decarboxylation.
Optimization of Reaction Conditions
Base and Solvent Selection
The choice of base significantly impacts the yield of the initial substitution reaction. Comparative studies indicate that potassium hydroxide in water achieves >85% yield, whereas sodium hydroxide in ethanol yields 70–75%. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing side reactions with monochloroacetic acid.
Temperature and Time Trade-offs
Elevated temperatures (≥120°C) reduce reaction time but risk thermal degradation of the aryloxyacetic acid. Kinetic studies suggest an optimal window of 110–130°C for 2 hours, balancing efficiency and product stability.
Purification Techniques
Crude product purification involves:
- Acid-Base Extraction : Sequential washing with dilute HCl and sodium bicarbonate to remove unreacted starting materials.
- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals (98% purity).
- Column Chromatography : Employed for analytical-scale separations, with silica gel and ethyl acetate/hexane eluents.
Physicochemical Characterization
The compound’s properties are well-documented across sources:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${10}$$H$$9$$Br$$2$$ClO$$3$$ | |
| Molecular Weight | 372.44 g/mol | |
| CAS Number | 764710-09-0 | |
| Melting Point | 152–154°C (dec.) | |
| LogP | 3.94 | |
| Hydrogen Bond Acceptors | 2 |
Applications and Derivatives
Agrochemical Intermediates
The compound serves as a precursor to herbicides and plant growth regulators. Its bromine and chlorine substituents enhance lipid solubility, facilitating membrane penetration in target organisms.
Pharmaceutical Building Blocks
Derivatives of this compound have been investigated as kinase inhibitors and antimicrobial agents. For example, coupling with aminopyridines yields analogs with CK2 kinase inhibitory activity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Biologische Aktivität
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid (DBCA) is a synthetic compound belonging to the class of phenoxyacetic acids. Its unique structure, characterized by bromine and chlorine substituents on the aromatic ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of DBCA, including its mechanisms of action, relevant case studies, and research findings.
DBCA has the molecular formula C10H9Br2ClO3 and a molecular weight of 325.54 g/mol. The presence of halogen atoms in its structure may influence its reactivity and biological interactions.
The mechanism of action for DBCA is not fully elucidated; however, it is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures often exhibit activities through:
- Inhibition of Enzymatic Activity : Many phenoxyacetic acids act as inhibitors of various enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : DBCA may interact with specific receptors, altering cellular signaling pathways that lead to physiological responses.
Antimicrobial Activity
DBCA has shown promising antimicrobial properties in various studies. It has been tested against a range of bacterial strains, demonstrating efficacy in inhibiting growth. For instance, a study indicated that DBCA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 128 µg/mL |
These results suggest that DBCA could be a candidate for developing new antimicrobial agents.
Anticancer Activity
DBCA's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines. In vitro assays have shown that DBCA can reduce cell viability in several cancer types:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DBCA was tested for its antimicrobial efficacy against various pathogens. The study found that DBCA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.
Study 2: Anticancer Properties
A recent study focused on the anticancer effects of DBCA on human breast cancer cells. The results indicated that treatment with DBCA led to significant reductions in cell proliferation and increased markers of apoptosis compared to untreated controls.
Research Findings
Research on DBCA is still emerging, but several key findings have been noted:
- Antimicrobial Activity : Effective against a variety of bacterial strains.
- Anticancer Potential : Induces apoptosis in cancer cell lines through oxidative stress mechanisms.
- Synergistic Effects : Enhances the efficacy of other antimicrobial agents when used in combination.
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism Regulation
One of the primary applications of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid is in the regulation of lipid metabolism. Research has shown that derivatives of this compound exhibit strong effects on serum lipid levels, making them potential candidates for treating hyperlipidemia and associated cardiovascular diseases.
A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in cholesterol and triglyceride levels. The methodology involved measuring serum lipid levels before and after treatment, with results indicating a marked decrease in lipid values compared to control groups.
| Treatment Group | Cholesterol Level (mg/dL) | Triglycerides Level (mg/dL) |
|---|---|---|
| Control | 200 | 150 |
| Treated | 150 | 100 |
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies conducted using the National Cancer Institute’s 60 cancer cell line screening revealed that this compound exhibits low levels of anticancer activity across various types of cancer cells, including leukemia and breast cancer.
The following table summarizes the findings from these screenings:
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 92.48 |
| Breast | 104.68 |
| Lung | 126.61 |
These results suggest that while the compound may not be highly effective as a standalone treatment, it could serve as a basis for further development of more potent derivatives.
Herbicidal Properties
This compound has demonstrated selective herbicidal effects against various weed grasses in agricultural settings. Its application is particularly relevant for cereal and dicotyledenous crops, where it can help manage weed populations without harming the crop itself.
Field trials have shown that applying this compound results in significant reductions in weed biomass while promoting crop growth. The following data illustrates the effectiveness of this herbicide:
| Crop Type | Weed Biomass Reduction (%) | Crop Yield Increase (%) |
|---|---|---|
| Cereal | 70 | 25 |
| Dicotyledonous | 65 | 30 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. A typical approach involves refluxing a halogenated phenol derivative (e.g., 2,6-dibromo-4-chloro-3,5-dimethylphenol) with chloroacetic acid in the presence of a base (e.g., NaOH) under anhydrous conditions. Purification is achieved through recrystallization using ethanol/water mixtures, yielding ~60-70% purity. Characterization includes melting point analysis, NMR (¹H/¹³C), and elemental analysis .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Basic characterization involves:
- ¹H/¹³C NMR : To verify substituent positions (e.g., bromine and chlorine substituents resonate at δ 6.8–7.2 ppm for aromatic protons).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 372.44 (M⁺) confirms the molecular formula (C₁₀H₉Br₂ClO₃).
- Elemental Analysis : To validate C, H, Br, and Cl percentages within ±0.3% error .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles) due to potential halogenated compound toxicity. Work in a fume hood to avoid inhalation. Store at -20°C in airtight containers to prevent decomposition. Refer to SDS guidelines for halogenated phenoxyacetic acids, which highlight risks of skin irritation and environmental toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br/Cl groups deactivates the aromatic ring, reducing electrophilic substitution rates. Steric hindrance from 2,6-dibromo and 3,5-dimethyl groups necessitates optimized conditions for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ catalyst, elevated temperatures). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) .
Q. What analytical methods resolve contradictions in reported yields for halogenated phenoxyacetic acid derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 65% vs. 80%) may arise from purification techniques. Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities. Compare recrystallization solvents (e.g., ethanol vs. acetone) to optimize purity and yield .
Q. How can environmental fate studies be designed to assess the compound’s persistence in ecosystems?
- Methodological Answer : Conduct OECD 301B biodegradability tests: Incubate the compound in activated sludge (30°C, pH 7) and measure CO₂ evolution over 28 days. Advanced LC-MS/MS quantifies degradation products (e.g., dehalogenated metabolites). Pair with soil column studies to model leaching potential .
Q. What strategies improve the compound’s bioavailability in pharmacological assays?
- Methodological Answer : Enhance solubility via salt formation (e.g., sodium or ammonium salts) or nanoemulsion formulations (using Tween-80). Test cytotoxicity in HEK-293 cells and compare IC₅₀ values with unmodified derivatives. Use Franz diffusion cells to assess transdermal permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
